COX-2 Inhibitory Activity: Comparative Weakness as a Deliberate Procurement Criterion for Off-Target Control Studies
Ethyl 6-methyl-2-phenylnicotinate exhibits negligible COX-2 inhibitory activity (IC50 >10,000 nM) in recombinant human COX-2 assays using arachidonic acid as substrate [1]. In contrast, celecoxib—a clinically validated selective COX-2 inhibitor—displays an IC50 of approximately 40 nM in comparable in vitro enzymatic assays [2]. This approximately 250-fold difference in potency establishes the target compound as functionally distinct from potent COX-2 inhibitors within the nicotinate class. Notably, recent nicotinate derivatives (e.g., compounds 4c and 4f) have been shown to achieve COX-2 inhibitory activity equipotent to celecoxib [3], underscoring that the specific 6-methyl-2-phenyl substitution pattern in this compound is not conducive to COX-2 enzyme engagement.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Celecoxib (selective COX-2 inhibitor): ~40 nM |
| Quantified Difference | >250-fold lower potency |
| Conditions | In vitro enzymatic assay; recombinant human COX-2; arachidonic acid substrate; 5-15 min incubation at 37°C |
Why This Matters
Researchers requiring a negative control or a COX-2-inactive nicotinate scaffold for SAR studies should prioritize this compound over active analogs to avoid confounding COX-2-mediated effects.
- [1] BindingDB Entry BDBM50591341. Ethyl 6-methyl-2-phenylnicotinate COX-2 inhibition data (IC50 >1.00E+4 nM). BindingDB. ChEMBL curated. View Source
- [2] Gierse JK, Koboldt CM, Walker MC, Seibert K, Isakson PC. Kinetic basis for selective inhibition of cyclo-oxygenases. Biochem J. 1999;339(Pt 3):607-614. View Source
- [3] El-Dash Y, Khalil NA, Hassan EM, et al. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorg Chem. 2021;107:104610. View Source
